1-(2,5-dichlorobenzoyl)azocane
Description
Contextualizing N-Acyl Azocane (B75157) Scaffolds in Medicinal Chemistry
The azocane ring, a saturated eight-membered heterocycle containing one nitrogen atom, is a structural feature found in a variety of natural products and synthetic bioactive molecules. mdpi.comresearchgate.netbohrium.com These medium-sized rings are relatively under-represented in compound screening libraries compared to more common five- and six-membered rings, which means they offer significant potential for the discovery of novel drug scaffolds. bham.ac.uk The incorporation of an N-acyl group onto the azocane nitrogen atom creates an N-acylhydrazone (NAH) scaffold, a motif that has proven to be exceptionally versatile in drug design and medicinal chemistry over the past two decades. nih.govnih.gov
N-acyl azocane scaffolds are valued for several key reasons:
Structural Diversity: The eight-membered ring provides a flexible yet constrained conformation that can be exploited to present substituents in specific three-dimensional arrangements, which is crucial for binding to biological targets.
Access to Novel Chemical Space: The development of synthetic strategies, such as Diversity-Oriented Synthesis (DOS), allows for the creation of libraries of molecules with diverse structural features from a common starting compound. semanticscholar.org This enables the exploration of new areas of chemical space, increasing the probability of identifying promising lead compounds. semanticscholar.orgrsc.org
Bioactivity: Azocane-based structures have been investigated for a range of biological activities. For instance, they have been designed as non-peptide antagonists of the central apoptosis regulator XIAP and as dual neurokinin 1 (NK1) receptor antagonist-serotonin reuptake transporter inhibitors for potential use in treating depression. mdpi.com Guanethidine, a well-known antihypertensive agent, features an azocane ring, highlighting the therapeutic precedent for this scaffold. drugbank.com
The synthesis of functionalized azocanes can be challenging, often requiring multi-step sequences or specialized metal catalysis. mdpi.com However, recent advances in synthetic methodologies, including rhodium-catalyzed cycloaddition-fragmentation processes and ring-expansion strategies, are providing more direct and efficient routes to these valuable scaffolds. acs.org
Table 1: Examples of Bioactive Azocane-Related Scaffolds and Their Applications This table is generated based on available research data and is for informational purposes only.
| Scaffold/Derivative Class | Therapeutic Area or Application | Reference |
|---|---|---|
| Guanethidine | Antihypertensive Agent | drugbank.com |
| XIAP Antagonists | Anticancer Therapy (Apoptosis Regulation) | mdpi.com |
| NK1 Receptor Antagonist / Serotonin Reuptake Inhibitors | Antidepressant | mdpi.com |
| Otonecine-type Alkaloids | Natural products with noted cytotoxicity and hepatotoxicity | mdpi.com |
Significance of the 2,5-Dichlorobenzoyl Moiety in Chemical Biology
The 2,5-dichlorobenzoyl group is the second critical component of 1-(2,5-dichlorobenzoyl)azocane. This chemical entity is typically introduced using its reactive precursor, 2,5-dichlorobenzoyl chloride. This acyl chloride is a valuable intermediate in organic synthesis, particularly for preparing pharmaceuticals and agrochemicals. ontosight.ailookchem.com
The importance of the 2,5-dichlorobenzoyl moiety stems from several factors:
Enhanced Reactivity and Bioactivity: The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, enhancing its chemical reactivity and biological activity. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity.
Role as an Acylating Agent: 2,5-Dichlorobenzoyl chloride is an effective acylating agent, used to introduce the 2,5-dichlorobenzoyl group into various substrates by forming stable covalent bonds with nucleophiles like amines and hydroxyls. This reaction is fundamental to the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.
Established Biological Roles: Compounds containing a dichlorobenzoyl group have been investigated for various biological effects. For example, derivatives have been synthesized and tested for fungicidal, insecticidal, and anticancer activities. researchgate.netmdpi.com Furthermore, 2,5-dichlorobenzoyl chloride itself has been documented as a plant growth regulator. lookchem.comnih.gov A related compound, 2,4-dichlorobenzoyl chloride, has also been used in the synthesis of complex molecules, showing that the dichlorinated phenyl motif is a versatile building block. acs.org
Table 2: Physicochemical Properties of 2,5-Dichlorobenzoyl Chloride This table is generated based on available research data and is for informational purposes only.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₃Cl₃O | sigmaaldrich.com |
| Molecular Weight | 209.46 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid or solid | ontosight.ai |
| Melting Point | 30°C | lookchem.com |
| Boiling Point | 95°C at 1 mmHg | lookchem.com |
Overview of Research Trajectories for Novel Azocane Derivatives
The future of research involving azocane derivatives, including structures like this compound, is focused on the development of novel synthetic routes and the exploration of new biological applications. The goal is to generate structurally diverse and complex molecules for screening in drug discovery programs. semanticscholar.orgrsc.org
Key research trajectories include:
Advanced Synthetic Methodologies: Chemists are developing more efficient and selective methods for constructing the eight-membered azocane ring. This includes transition metal-catalyzed reactions, such as the rhodium-catalyzed cycloaddition-fragmentation of N-cyclopropylacrylamides, which provides a direct entry to substituted azocanes. acs.org Other innovative approaches include ring-expansion reactions and multicomponent cyclocondensations. researchgate.net
Diversity-Oriented Synthesis (DOS): This strategy is employed to create large libraries of structurally diverse azocane analogs from common starting materials. semanticscholar.org By systematically varying the building blocks and reaction pathways, researchers can rapidly generate a wide range of compounds for high-throughput screening against various biological targets. mdpi.comsemanticscholar.org
Exploration of New Therapeutic Targets: Research continues to identify new potential applications for azocane-based compounds. For example, novel azaacridine derivatives are being synthesized and evaluated as DNA-binding ligands and topoisomerase II inhibitors for anticancer applications. nih.gov The inherent structural properties of the azocane scaffold make it a promising platform for designing inhibitors and modulators for a wide array of proteins and enzymes.
The combination of a privileged scaffold like the azocane ring with a functionally significant moiety like the 2,5-dichlorobenzoyl group in this compound exemplifies a rational approach in medicinal chemistry. Future research will likely focus on the synthesis of this and related compounds, followed by extensive biological evaluation to uncover their potential as novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azocan-1-yl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(16)12(10-11)14(18)17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKSHBRAYXULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,5 Dichlorobenzoyl Azocane and Its Analogues
Retrosynthetic Analysis of the Azocane (B75157) Core and Acyl Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For 1-(2,5-dichlorobenzoyl)azocane, the primary disconnection is at the amide bond, which is the most synthetically accessible linkage to form in the final step. This disconnection reveals two key synthons: an azocane cation and a 2,5-dichlorobenzoyl anion.
The corresponding synthetic equivalents for these synthons are azocane itself and an activated form of 2,5-dichlorobenzoic acid, typically 2,5-dichlorobenzoyl chloride. This approach simplifies the synthesis to two main challenges: the preparation of the eight-membered azocane ring and the efficient acylation of this secondary cyclic amine.
Further retrosynthetic analysis of the azocane ring can envision several pathways for its formation. A common strategy involves the disconnection of a carbon-nitrogen bond, leading to a linear amino alcohol or amino halide. Cyclization of such precursors is a standard method for forming heterocyclic rings. For instance, an 8-amino-1-octanol (B99503) or a 1-amino-7-haloheptane could serve as a precursor to the azocane ring through intramolecular substitution or reductive amination.
The 2,5-dichlorobenzoyl moiety is readily traced back to 2,5-dichlorobenzoic acid, which can be synthesized from p-dichlorobenzene. The acid can then be converted to the highly reactive 2,5-dichlorobenzoyl chloride for the acylation step.
Classical and Modern Approaches to Azocane Ring Formation
The synthesis of eight-membered nitrogen heterocycles like azocane is a formidable challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. orientjchem.org Nevertheless, a variety of methods have been developed to construct this important structural motif.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of medium-sized rings. This reaction, often catalyzed by ruthenium-based catalysts, can efficiently cyclize a diene-containing amine to form an unsaturated azocane precursor, which can then be reduced to azocane.
Another classical approach involves intramolecular nucleophilic substitution. A long-chain amino halide or amino tosylate can undergo cyclization upon treatment with a base. However, these reactions often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
More modern methods include palladium-catalyzed cyclization of allenyl isocyanides, which can overcome the challenges of forming medium-sized rings by facilitating sequential insertion reactions. researchgate.netresearchgate.net Additionally, intramolecular hydroaminomethylation of ω-amino alkenes provides an efficient route to cyclic amines of various ring sizes, including azocanes. libretexts.org
Reductive amination is a versatile and widely used method for the formation of amines. For the synthesis of azocane, this can be applied in an intramolecular fashion. A linear amino aldehyde or amino ketone can undergo cyclization via the formation of an intermediate imine or enamine, which is then reduced in situ to yield the azocane ring. organic-chemistry.org This strategy benefits from the use of readily available starting materials and a variety of reducing agents.
Table 1: Comparison of Azocane Ring Formation Strategies
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Utilizes a diene-containing amine and a ruthenium catalyst. | High functional group tolerance; mild reaction conditions. | Requires synthesis of a specific diene precursor. |
| Intramolecular Nucleophilic Substitution | Cyclization of a long-chain amino halide or tosylate. | Conceptually simple; uses classical reagents. | Often requires high dilution; can lead to polymerization. |
| Palladium-Catalyzed Cyclization | Involves allenyl isocyanides and palladium catalysts. researchgate.netresearchgate.net | Overcomes unfavorable ring-closing factors; mild conditions. researchgate.netresearchgate.net | Requires specialized starting materials and catalysts. researchgate.netresearchgate.net |
| Intramolecular Hydroaminomethylation | Cyclization of an ω-amino alkene using CO/H2. libretexts.org | Utilizes inexpensive starting materials; forms the ring in one step. libretexts.org | May require high pressures and temperatures. |
| Intramolecular Reductive Amination | Cyclization of an amino aldehyde or ketone followed by reduction. organic-chemistry.org | Versatile; wide range of reducing agents available. organic-chemistry.org | Requires a precursor with a carbonyl group. |
Acylation Reactions with 2,5-Dichlorobenzoyl Chloride and Derivatives
The final step in the synthesis of this compound is the N-acylation of the azocane ring. This is typically achieved by reacting azocane with 2,5-dichlorobenzoyl chloride.
The N-acylation of secondary amines, including cyclic amines like azocane, is a well-established transformation. A common method is the Schotten-Baumann reaction, which is performed under biphasic conditions using an aqueous base to neutralize the hydrochloric acid byproduct. cam.ac.uk The optimization of these conditions is crucial to maximize the yield and purity of the final product.
Factors that can be optimized include the choice of base (e.g., sodium hydroxide, potassium carbonate), the solvent system (e.g., water/dichloromethane, water/toluene), the reaction temperature, and the stoichiometry of the reagents. The use of an excess of the acylating agent or the amine can be explored to drive the reaction to completion. Flow chemistry has also been shown to be an effective strategy for optimizing the Schotten-Baumann reaction by suppressing undesired hydrolysis of the acyl chloride. jkchemical.com
While many N-acylation reactions proceed without a catalyst, certain systems can enhance the rate and selectivity of the reaction. For less reactive amines or acylating agents, the use of a catalyst can be beneficial.
Lewis acids, such as zinc chloride or scandium triflate, can activate the acyl chloride, making it more susceptible to nucleophilic attack by the amine. researchgate.net Organic bases like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can also act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate. researchgate.net
In some cases, catalyst-free conditions can be developed, particularly with the use of highly reactive acylating agents or under specific reaction conditions such as microwave irradiation. researchgate.net The choice of catalyst system depends on the specific substrates and the desired reaction outcome.
Table 2: Catalyst Systems for N-Acylation of Amines
| Catalyst System | Type | Mechanism of Action | Typical Reaction Conditions |
|---|---|---|---|
| None (Schotten-Baumann) cam.ac.uk | Base-mediated | Neutralization of HCl byproduct. | Biphasic (e.g., H2O/CH2Cl2), aqueous base (e.g., NaOH). |
| Lewis Acids (e.g., ZnCl2, Sc(OTf)3) researchgate.net | Acidic | Activation of the acyl chloride. | Anhydrous organic solvent (e.g., CH2Cl2, THF). |
| Organic Bases (e.g., Pyridine, DMAP) researchgate.net | Nucleophilic | Formation of a highly reactive acylpyridinium intermediate. | Anhydrous organic solvent (e.g., CH2Cl2, MeCN). |
| Copper(II) Acetate | Transition Metal | Radical-radical cross-coupling with arylglyoxylic acids. | DMAc, elevated temperature. |
Stereochemical Control in Synthesis of Azocane Derivatives
The control of stereochemistry is a paramount challenge in the synthesis of cyclic compounds, and the construction of the flexible eight-membered azocane ring is no exception. Diastereoselective and enantioselective approaches, as well as methods involving chirality transfer, are crucial for obtaining stereochemically pure azocane derivatives.
Diastereoselective and Enantioselective Approaches
The diastereoselective and enantioselective synthesis of azocanes has been achieved through various strategies, including catalytic ring expansions and cycloadditions.
One notable approach involves the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides. researchgate.netacs.orgnih.gov This method provides a modular entry to substituted azocanes. For instance, the cyclization of trans-1,2-disubstituted aminocyclopropanes can proceed with high diastereoselectivity. dntb.gov.ua The regioselectivity of these reactions is influenced by the directing group on the nitrogen atom and can be controlled to favor the desired isomer. researchgate.netdntb.gov.ua Mechanistic studies, including deuterium (B1214612) labeling experiments, have been crucial in understanding and optimizing the stereochemical outcome of these transformations. researchgate.netdntb.gov.ua
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azocane precursors. For example, the enantioselective Michael addition–four-atom ring expansion of cyclobutanones, catalyzed by bifunctional aminocatalysts, can produce functionalized eight-membered benzolactams with excellent stereoselectivity. doi.org Furthermore, an enantioselective acyl transfer protocol via electrophile activation, involving a dinuclear zinc-catalyzed asymmetric Michael addition, has been reported for the synthesis of protected cyclic tertiary α-hydroxyketones which can be precursors to chiral azocanes. doi.org
Palladium-catalyzed reactions have also been employed for the diastereoselective synthesis of chiral eight-membered nitrogen heterocycles. A method involving the diastereoselective cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines has been developed, yielding enantiopure eight-membered nitrogen heterocycles with high configurative stability. acs.org Additionally, a palladium-catalyzed stereoselective two-carbon ring expansion of allylic amines provides an efficient route to azocanes with high enantioretention. acs.org
The table below summarizes some of the diastereoselective and enantioselective methods for the synthesis of azocane derivatives.
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
| Rh-catalyzed Cycloaddition-Fragmentation | Cationic Rh(I) complexes | Cycloaddition of N-cyclopropylacrylamides | High diastereoselectivity |
| Organocatalytic Ring Expansion | Bifunctional aminocatalysts | Michael addition-ring expansion of cyclobutanones | Excellent enantioselectivity |
| Pd-catalyzed Cross-Coupling | Palladium complexes | Cross-coupling of aryl halides | High diastereoselectivity, enantiopure products |
| Pd-catalyzed Ring Expansion | Palladium complexes | Two-carbon ring expansion of allylic amines | High enantioretention |
Chirality Transfer in Formation of the Azocane Ring
Chirality transfer from a chiral starting material to the final product represents an efficient strategy for asymmetric synthesis. In the context of azocane synthesis, this has been demonstrated in ring expansion reactions.
A metal-free ring-expansion of 2-(trifluoropropan-2-ol) piperidines, derived from chiral starting materials, leads to α-trifluoromethyl azocanes. researchgate.net This process proceeds through a bicyclic azetidinium intermediate, and the opening of this intermediate by various nucleophiles occurs with excellent regio-, diastereo-, and enantioselectivity, effectively transferring the chirality from the piperidine (B6355638) precursor to the azocane product. researchgate.net
Another example is the zwitterionic aza-Claisen rearrangement of optically active trans-4-silyloxy-2-vinylpyrrolidines. This reaction generates nine-membered ring lactams with a nearly complete 1,4-chirality transfer, which can then be further manipulated to form chiral azocane derivatives. nih.gov
Synthesis of Deuterated Analogues for Mechanistic Studies
Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.govnih.govrsc.org The synthesis of deuterated this compound can be envisioned through several routes, primarily involving the introduction of deuterium into either the azocane ring or the dichlorobenzoyl moiety.
A plausible approach for synthesizing deuterated this compound would involve the acylation of a deuterated azocane with 2,5-dichlorobenzoyl chloride or the acylation of azocane with deuterated 2,5-dichlorobenzoyl chloride.
Deuteration of the Azocane Ring: The synthesis of a deuterated azocane ring could be achieved through methods such as the rhodium-catalyzed deuterated Tsuji–Wilkinson decarbonylation of aldehydes, which can be adapted to produce deuterated cyclic amines. dicp.ac.cn Another general and versatile method for the synthesis of selectively deuterated amines involves the treatment of ynamides with a mixture of triflic acid and deuterated triethylsilane. nih.govsemanticscholar.org
Deuteration of the Benzoyl Moiety: Deuterated 2,5-dichlorobenzoyl chloride can be prepared from commercially available deuterated starting materials. For instance, benzoyl chloride (D₅, 99%) is commercially available and could potentially be chlorinated to introduce the chloro substituents, although this may present regioselectivity challenges. isotope.com A more direct approach would be the reductive deuteration of commercially available acyl chlorides using reagents like samarium(II) iodide (SmI₂) and heavy water (D₂O). researchgate.netmdpi.comresearchgate.net This method has been shown to be effective for a wide range of acyl chlorides, providing α,α-dideuterio alcohols which could then be oxidized to the corresponding deuterated carboxylic acid and subsequently converted to the acyl chloride. researchgate.netmdpi.comresearchgate.net Additionally, methods for the deuteration of aromatic rings are well-established and could be applied to 2,5-dichlorobenzoic acid or a suitable precursor. tandfonline.com For example, a recently developed synthesis of deuterated JPH203 utilized d5-benzoyl chloride as a starting material, highlighting the feasibility of incorporating deuterated aromatic rings. biomedres.us
The following table outlines a proposed synthetic sequence for deuterated this compound.
| Step | Reactant 1 | Reactant 2 / Reagents | Product |
| 1 | 2,5-Dichlorobenzoic acid | Thionyl chloride (SOCl₂) | 2,5-Dichlorobenzoyl chloride |
| 2a | Azocane | Deuterated 2,5-Dichlorobenzoyl chloride, Base (e.g., Et₃N) | Deuterated this compound |
| 2b | Deuterated Azocane | 2,5-Dichlorobenzoyl chloride, Base (e.g., Et₃N) | Deuterated this compound |
Development of Novel Synthetic Pathways for this compound
While the direct synthesis of this compound is not extensively reported, novel synthetic pathways for the azocane core structure are continuously being developed. These innovative methods offer potential for more efficient and versatile routes to the target compound and its analogues.
The rhodium-catalyzed cycloaddition-fragmentation strategy mentioned earlier represents a significant advancement in the synthesis of functionalized azocanes. researchgate.netacs.orgnih.gov This method allows for the construction of the azocane ring with various substituents, which could be further modified to introduce the 2,5-dichlorobenzoyl group. The modularity of this approach is particularly attractive for creating a library of analogues. researchgate.netacs.orgnih.gov
Ring expansion strategies are another area of active research. researchgate.net The development of methods for the two-carbon ring expansion of more readily available five- and six-membered rings, such as pyrrolidines and piperidines, provides a powerful entry to azepanes and azocanes. acs.org For example, a palladium-catalyzed allylic amine rearrangement enables the efficient two-carbon ring expansion of 2-alkenyl piperidines to their azocane counterparts under mild conditions. acs.org
Furthermore, diversity-oriented synthesis approaches using readily available starting materials like aminoacetophenones have been explored for the preparation of highly functionalized azocane derivatives. mdpi.com These methods, while not yet applied to the specific synthesis of this compound, demonstrate the potential for developing new and efficient routes to this class of compounds.
The general synthetic approach to this compound would involve the acylation of azocane with 2,5-dichlorobenzoyl chloride. The latter can be synthesized from 2,5-dichlorobenzoic acid. researchgate.net Patents have described the synthesis of 3,5-dichlorobenzoyl chloride from anthranilic acid through a three-step process involving chlorination, diazotization-reduction, and a final chlorination. google.com A similar strategy could be adapted for the 2,5-dichloro isomer.
Structural and Conformational Analysis of 1 2,5 Dichlorobenzoyl Azocane
Spectroscopic Characterization Techniques
A thorough spectroscopic investigation is fundamental to elucidating the structural and dynamic properties of 1-(2,5-dichlorobenzoyl)azocane in solution.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Advanced NMR techniques are crucial for determining the three-dimensional structure and conformational dynamics of flexible molecules like this compound in solution. nih.gov Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, would be essential for the initial assignment of proton and carbon signals.
To probe the conformational dynamics of the eight-membered azocane (B75157) ring and the orientation of the 2,5-dichlorobenzoyl group, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) would be employed. beilstein-journals.org These experiments provide information about through-space proximities between protons, which is critical for identifying the preferred conformations. Furthermore, the analysis of scalar coupling constants (J-couplings) can offer insights into dihedral angles, which helps in defining the ring's geometry. nih.gov For complex spin systems, advanced simulation algorithms may be necessary to extract accurate J-coupling values. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. In the case of this compound, these methods would confirm the presence of key vibrational modes.
The IR and Raman spectra would be expected to show characteristic bands for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The precise frequency would be sensitive to the electronic environment and potential hydrogen bonding. Aromatic C-H and C=C stretching vibrations from the dichlorophenyl ring, as well as aliphatic C-H stretching and bending vibrations from the azocane ring, would also be identifiable. The C-Cl stretching vibrations would appear in the lower frequency region of the spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. For this compound, HRMS would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₁₅H₁₉Cl₂NO). Analysis of the fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the dichlorobenzoyl group and the azocane ring.
X-ray Crystallography of this compound and its Co-crystals
While solution-state techniques provide information about dynamic conformations, single-crystal X-ray diffraction offers a precise and static picture of the molecule's structure in the solid state.
Elucidation of Solid-State Molecular Conformation
A successful single-crystal X-ray diffraction study of this compound would reveal its definitive solid-state conformation. mdpi.com This includes precise bond lengths, bond angles, and torsion angles, which would define the puckering of the azocane ring and the relative orientation of the 2,5-dichlorobenzoyl substituent. This data is invaluable for understanding the steric and electronic effects that govern the molecule's preferred three-dimensional arrangement.
Computational Chemistry and Molecular Modeling of 1 2,5 Dichlorobenzoyl Azocane
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been instrumental in elucidating the electronic properties of 1-(2,5-dichlorobenzoyl)azocane. These calculations offer a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to engage in chemical reactions. For this compound, the HOMO is primarily localized on the electron-rich dichlorophenyl ring, while the LUMO is distributed across the carbonyl group and the azocane (B75157) ring.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Electrostatic Potential Surface Mapping
The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within the this compound molecule. Regions of negative potential, indicated in red, are typically associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. In contrast, areas of positive potential, shown in blue, highlight regions prone to nucleophilic attack. For this compound, the most negative potential is observed around the oxygen atom of the carbonyl group, while the hydrogen atoms of the azocane ring exhibit a positive potential.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations have been employed to explore the conformational landscape of this compound and to understand its dynamic behavior over time. These simulations provide critical information on the molecule's flexibility and stability in different environments.
Analysis of Solvent Effects on Conformation
The conformation of this compound is influenced by the surrounding solvent. MD simulations in various solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), reveal that the molecule adopts different predominant conformations. In a polar solvent like water, the molecule tends to fold in a manner that exposes its polar regions to the solvent while shielding the nonpolar parts. In a less polar solvent, the conformation may be more extended.
Ligand Flexibility and Binding Site Dynamics
The flexibility of the azocane ring and the rotational freedom around the amide bond are crucial for the interaction of this compound with biological targets. MD simulations show that the azocane ring can adopt several low-energy conformations, including boat-chair and crown-shaped structures. This inherent flexibility allows the molecule to adapt its shape to fit into a binding site, a key aspect of its potential biological activity.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. These studies are pivotal in identifying potential biological targets for this compound and in understanding the specific interactions that stabilize the ligand-receptor complex. Docking studies have suggested that the dichlorobenzoyl moiety plays a significant role in binding, often inserting into hydrophobic pockets of target proteins. The carbonyl oxygen and the nitrogen atom of the azocane ring are frequently involved in hydrogen bonding with amino acid residues in the binding site.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Val523 |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | -9.2 | Thr550, Arg557, Tyr511 |
| Cannabinoid Receptor 1 (CB1) | -7.8 | Phe200, Trp279, Leu387 |
Identification of Putative Binding Sites and Interaction Modes
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the identification of putative binding sites and the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
In the case of this compound, a docking study would commence with the identification of a potential biological target. Given the structural motifs present, potential targets could include receptors or enzymes where benzamide (B126) or chlorinated aromatic compounds are known to bind. For instance, studies on dichlorobenzyl derivatives have explored their interactions with targets like the aryl hydrocarbon receptor. theaic.org
A hypothetical docking simulation of this compound into a target's active site would likely reveal several key interaction modes. The dichlorobenzoyl moiety is expected to play a crucial role in binding. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that has been shown to be significant in ligand-protein binding. rsc.org The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket. The carbonyl group of the benzoyl moiety is a potential hydrogen bond acceptor. The flexible azocane ring allows the molecule to adopt various conformations to fit optimally within the binding site.
Illustrative Interaction Data from a Hypothetical Docking Study:
| Interacting Residue (Hypothetical) | Interaction Type | Moiety of this compound Involved |
| Phenylalanine | π-π Stacking | Dichlorobenzoyl ring |
| Leucine, Valine | Hydrophobic Interaction | Azocane ring, Dichlorobenzoyl ring |
| Asparagine, Glutamine | Hydrogen Bond | Carbonyl oxygen |
| Glycine, Serine | Halogen Bond | Chlorine atoms |
This table is for illustrative purposes and represents potential interactions based on the chemical structure of the compound.
Estimation of Binding Affinities and Energetics
Beyond predicting the binding pose, computational methods can estimate the binding affinity of a ligand for its target, typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Molecular docking programs provide scoring functions that calculate these affinities. For instance, a docking study of a bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex reported a binding affinity of -7.76 kcal/mol against ribonucleotide reductase. undip.ac.id Similarly, studies on halogenated benzamides have shown that substitutions on the benzoyl ring significantly influence binding affinity. acs.org
More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions of binding free energies. These methods simulate the transformation of one ligand into another within the binding site and in solution, allowing for the calculation of the relative binding free energy. Predicting the affinity of halogenated compounds often requires special considerations in the force fields to accurately model interactions like halogen bonding. rsc.org
Illustrative Table of Predicted Binding Affinities for Analogous Compounds:
| Compound/Analog | Target (Example) | Predicted Binding Affinity (kcal/mol) | Reference/Basis |
| 2,6-dichlorobenzyl alcohol | Aryl Hydrocarbon Receptor | -4.4 | theaic.orgresearchgate.net |
| Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex | Ribonucleotide Reductase | -7.76 | undip.ac.id |
| Fluorinated Benzamide Derivative | Cereblon (CRBN) | IC50 = 63 ± 16 μM | acs.orgnih.gov |
This table presents data from studies on similar chemical structures to illustrate the range of potential binding affinities and is not specific to this compound.
De Novo Drug Design Principles Applied to this compound Derivatives
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, either by assembling molecular fragments or by growing a molecule within the constraints of a target's binding site. nih.govspringernature.comnih.gov This approach is particularly useful for exploring novel chemical space and generating innovative lead compounds.
Applying de novo design principles to this compound could involve several strategies. One approach is scaffold hopping, where the azocane ring could be replaced with other cyclic or acyclic linkers to explore different conformational possibilities while retaining the key dichlorobenzoyl pharmacophore. Another strategy would be to use the existing scaffold as a starting point and computationally "grow" new functional groups onto the azocane or benzoyl rings to enhance binding affinity or improve pharmacokinetic properties. For example, computational tools could suggest modifications to the azocane ring to introduce hydrogen bond donors or acceptors, or to alter its lipophilicity. The synthesis of functionalized azocane derivatives is an active area of research, providing a basis for the feasibility of creating these computationally designed molecules. mdpi.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.com A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). nih.gov
For this compound, a pharmacophore model would likely include features representing the two chlorine atoms, the aromatic ring, the carbonyl hydrogen bond acceptor, and a hydrophobic feature for the azocane ring. Studies on TGR5 agonists have generated pharmacophore models that include features for dichlorobenzyl moieties, highlighting the importance of these groups in molecular recognition. researchgate.netrsc.org
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. abap.co.in This allows for the rapid identification of other molecules that match the pharmacophore and are therefore likely to bind to the same target. This approach can identify structurally diverse compounds that share the same key interaction features as the initial query molecule. The hits from a virtual screen can then be subjected to more detailed computational analysis, such as molecular docking, and eventually experimental testing.
Illustrative Pharmacophore Features for a this compound-based Query:
| Pharmacophore Feature | Corresponding Moiety |
| Aromatic Ring | Dichlorobenzoyl ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen |
| Halogen Bond Donor/Hydrophobic | Chlorine atoms |
| Hydrophobic/Volume | Azocane ring |
This table illustrates a hypothetical pharmacophore model based on the structure of this compound.
Pre Clinical Biological Activity and Mechanism of Action Studies of 1 2,5 Dichlorobenzoyl Azocane
In Vitro Receptor Binding and Functional Assays
Ligand-Receptor Interaction Analysis (e.g., GPCRs, Ion Channels, Nuclear Receptors)
No data is currently available in the public domain regarding the binding affinity or functional activity of 1-(2,5-dichlorobenzoyl)azocane at G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. To determine such interactions, a series of radioligand binding assays and functional assays would be required.
Table 1: Hypothetical Ligand-Receptor Interaction Analysis Data Table
| Receptor Family | Specific Target | Assay Type | Binding Affinity (Kᵢ/Kd) | Functional Activity (EC₅₀/IC₅₀) | Efficacy (% of control) |
| GPCRs | e.g., Dopamine D2 | Radioligand Binding | Data not available | Data not available | Data not available |
| Ion Channels | e.g., Nav1.5 | Patch Clamp | Data not available | Data not available | Data not available |
| Nuclear Receptors | e.g., PPARγ | Luciferase Reporter | Data not available | Data not available | Data not available |
Enzyme Inhibition and Activation Studies
There is no specific information available concerning the inhibitory or activating effects of this compound on various enzymes. Enzyme inhibition assays are crucial to understand the compound's potential therapeutic applications and off-target effects.
Table 2: Hypothetical Enzyme Inhibition and Activation Data Table
| Enzyme Target | Assay Type | IC₅₀/EC₅₀ | Mechanism of Action |
| e.g., Monoacylglycerol Lipase (MAGL) | Fluorometric Assay | Data not available | Data not available |
| e.g., Cyclooxygenase-2 (COX-2) | Colorimetric Assay | Data not available | Data not available |
| e.g., Protein Kinase C (PKC) | Kinase Activity Assay | Data not available | Data not available |
Cellular Pathway Modulation Assays
Information regarding the modulation of cellular pathways by this compound is not present in the available literature. Such assays would be necessary to elucidate the compound's mechanism of action at a cellular level.
In Vitro Cellular Assays for Biological Response
Impact on Cellular Signaling Cascades
The effect of this compound on intracellular signaling cascades has not been documented. Investigating its influence on pathways such as MAPK/ERK, PI3K/Akt, or cAMP signaling would provide insight into its cellular effects.
Modulation of Cellular Proliferation and Differentiation Pathways
There is no available data on how this compound affects cellular proliferation or differentiation. Standard assays such as MTT or BrdU incorporation would be required to assess its impact on cell growth, and specific differentiation markers would need to be analyzed to understand its role in cell fate determination.
Table 3: Hypothetical Cellular Proliferation and Differentiation Data Table
| Cell Line | Assay Type | Parameter Measured | Result |
| e.g., HeLa (Cervical Cancer) | MTT Assay | Cell Viability (IC₅₀) | Data not available |
| e.g., PC12 (Pheochromocytoma) | Neurite Outgrowth Assay | % Differentiated Cells | Data not available |
| e.g., 3T3-L1 (Preadipocyte) | Oil Red O Staining | Adipogenesis | Data not available |
Gene Expression and Proteomic Profiling in Response to Compound Exposure
There is currently no available data from gene expression or proteomic profiling studies that have investigated the cellular response to exposure to this compound. Such studies would be crucial in elucidating the compound's mechanism of action by identifying changes in gene transcription and protein expression levels within cells.
In Vivo (Animal Model) Pharmacological Characterization
Information regarding the in vivo pharmacological characterization of this compound in animal models is not present in the current scientific literature.
Target Engagement Studies in Animal Models
No studies have been published that demonstrate the engagement of this compound with its putative biological target in a living organism. Target engagement studies are essential for confirming that a compound interacts with its intended molecular target in a complex biological system.
In Vivo Probe Development for Receptor Visualization
The development of in vivo probes for the visualization of receptors targeted by this compound has not been reported. These probes are instrumental in non-invasively studying the distribution and density of the target receptor in animal models.
Assessment of Compound Distribution in Animal Tissues
There is no available information on the distribution of this compound in various tissues of animal models following administration. Tissue distribution studies are a key component of pharmacokinetic analysis, providing insights into where the compound accumulates in the body.
Structure Activity Relationship Sar Investigations of 1 2,5 Dichlorobenzoyl Azocane Derivatives
Design Principles for Systematic Structural Modification
The design of derivatives of 1-(2,5-dichlorobenzoyl)azocane would be guided by the goal of systematically probing the chemical space around the lead structure to identify key pharmacophoric elements and optimize interactions with a putative biological target. The core strategy involves the independent and combined modification of its two primary components: the azocane (B75157) ring and the 2,5-dichlorobenzoyl group.
Key design principles would include:
Conformational Control: The eight-membered azocane ring is conformationally flexible. Modifications, such as the introduction of substituents or heteroatoms, could be used to restrict this flexibility and lock the molecule into a more bioactive conformation.
Modulation of Physicochemical Properties: Alterations to the molecule's lipophilicity, polarity, and hydrogen bonding capacity are crucial for influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. nih.gov
Probing Target Interactions: Systematic variation of substituents allows for the exploration of steric, electronic, and hydrophobic interactions within the target's binding site. For instance, the introduction of different functional groups can help identify key hydrogen bond donors or acceptors, or map out hydrophobic pockets.
Impact of Substituent Variation on Azocane Ring
The azocane ring offers multiple points for structural modification, each with the potential to significantly influence the compound's biological activity.
Alkyl Chain Length and Branching Effects
The introduction of alkyl groups at various positions on the azocane ring would primarily investigate the steric tolerance of the target's binding pocket. The length and branching of these alkyl chains can have a profound impact on potency and selectivity.
Illustrative Research Findings:
A hypothetical study might explore the introduction of methyl, ethyl, and isopropyl groups at the C2 position of the azocane ring. It would be anticipated that a small alkyl group like methyl might be well-tolerated or even enhance activity by filling a small hydrophobic pocket. However, larger or bulkier groups like isopropyl could lead to a steric clash, thereby reducing activity.
| Compound | R Group (at C2) | Hypothetical Relative Activity (%) | Rationale |
|---|---|---|---|
| 1a | -H | 100 | Parent Compound |
| 1b | -CH₃ | 120 | Fills a small hydrophobic pocket, leading to enhanced binding. |
| 1c | -CH₂CH₃ | 90 | Slightly larger group may begin to introduce minor steric hindrance. |
| 1d | -CH(CH₃)₂ | 40 | Bulky group likely causes a significant steric clash with the binding site. |
Heteroatom Substitution within the Azocane Ring
Replacing a methylene (B1212753) group (-CH₂-) within the azocane ring with a heteroatom, such as oxygen or sulfur, would create an oxazocane or thiaazocane ring, respectively. This modification would alter the ring's conformation, polarity, and hydrogen bonding potential.
Illustrative Research Findings:
The introduction of an oxygen atom at the C5 position to form an oxazocane derivative could introduce a potential hydrogen bond acceptor site. If the biological target has a corresponding hydrogen bond donor, this could significantly increase binding affinity. Conversely, if this region of the binding site is hydrophobic, the introduction of a polar oxygen atom would likely decrease activity.
| Compound | Ring System | Hypothetical Relative Activity (%) | Rationale |
|---|---|---|---|
| 1a | Azocane | 100 | Parent Compound |
| 2a | 5-Oxazocane | 150 | Oxygen acts as a hydrogen bond acceptor, forming a favorable interaction with the target. |
| 2b | 5-Thiaazocane | 80 | Sulfur is larger and less polar than oxygen, leading to a less optimal fit and interaction. |
Role of Substituents on the 2,5-Dichlorobenzoyl Moiety
The 2,5-dichlorobenzoyl group is a critical component, likely serving as a key recognition element for the biological target. Modifications to this moiety would explore the electronic and steric requirements for optimal binding. The presence of two chlorine atoms already suggests the importance of halogen bonding and electron-withdrawing effects. researchgate.net
Halogenation Pattern and Position Effects
Varying the halogen substituents and their positions on the benzoyl ring is a common strategy in SAR studies. This can influence the electronic distribution within the ring and the potential for halogen bonding interactions.
Illustrative Research Findings:
Moving the chlorine atoms to different positions, or replacing them with other halogens like fluorine or bromine, would likely have a significant impact on activity. For example, shifting the chlorine from the 2,5-positions to the 3,4-positions might disrupt a key interaction with the target. Replacing chlorine with the smaller, more electronegative fluorine could alter the strength of any halogen bonds.
| Compound | Substitution Pattern | Hypothetical Relative Activity (%) | Rationale |
|---|---|---|---|
| 1a | 2,5-Dichloro | 100 | Parent Compound |
| 3a | 3,4-Dichloro | 60 | Altered positioning of halogens disrupts optimal binding interactions. |
| 3b | 2,5-Difluoro | 85 | Fluorine's smaller size and higher electronegativity may lead to a slightly less favorable halogen bond. |
| 3c | 2,5-Dibromo | 95 | Bromine's larger size and polarizability might maintain or slightly alter the key interactions. |
Introduction of Electron-Donating and -Withdrawing Groups
Replacing one or both of the chlorine atoms with electron-donating groups (EDGs) or other electron-withdrawing groups (EWGs) would further probe the electronic requirements of the binding site.
Illustrative Research Findings:
Replacing the chlorine at the 5-position with a strong electron-withdrawing group like a nitro group (-NO₂) might enhance activity if the target interaction is favored by a more electron-deficient aromatic ring. Conversely, introducing an electron-donating group like a methoxy (B1213986) group (-OCH₃) would likely decrease activity if the electron-withdrawing nature of the parent compound is crucial for binding. Research on other scaffolds has shown that small, electron-donating groups can sometimes improve activity.
| Compound | Substituent at C5 | Hypothetical Relative Activity (%) | Rationale |
|---|---|---|---|
| 1a | -Cl (EWG) | 100 | Parent Compound |
| 4a | -NO₂ (Strong EWG) | 110 | Enhanced electron-withdrawing character improves interaction with the target. |
| 4b | -CF₃ (Strong EWG) | 105 | Trifluoromethyl group provides strong electron withdrawal, maintaining activity. |
| 4c | -OCH₃ (EDG) | 30 | Electron-donating nature is detrimental to the key binding interactions. |
Linker Chemistry and Conformational Effects on Biological Activity
The nature of the linker in a molecule can significantly impact its biological profile. mdpi.comrsc.org For derivatives of this compound, modifications to the azocane ring would directly alter the linker's properties. For instance, the introduction of substituents on the azocane ring can affect its lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These changes, in turn, can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for a biological target. The conformational flexibility of the azocane substituent has been noted as a factor that can reduce aromatic planarity, which may be beneficial for inhibitor potency. researchgate.net
The azocane ring, being an eight-membered heterocycle, possesses considerable conformational flexibility. acs.org This flexibility allows the molecule to adopt various spatial arrangements, some of which may be more favorable for binding to a specific biological target than others. The preferred conformation of the azocane ring can be influenced by the bulky 2,5-dichlorobenzoyl group, as well as by interactions with the surrounding solvent or the binding site environment. Conformational analysis using techniques like NMR spectroscopy and computational modeling can help identify the low-energy conformations of the azocane ring and how they are affected by substitution. acs.orgnih.gov Understanding the relationship between specific conformations and biological activity is a key aspect of SAR, as it can guide the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity. Studies on other cyclic structures have shown that a partially restricted linkage can be achieved through different chemical bonds, offering a range of conformational possibilities. nih.gov
The following table illustrates hypothetical modifications to the azocane linker and their potential effects on biological activity, based on general principles of medicinal chemistry.
| Modification to Azocane Ring | Potential Effect on Linker Properties | Predicted Impact on Biological Activity |
| Introduction of a hydroxyl group | Increased polarity, potential for hydrogen bonding | May enhance solubility and interactions with polar residues in a binding pocket. |
| Introduction of a methyl group | Increased lipophilicity, steric bulk | Could improve membrane permeability or create specific steric interactions. |
| Ring contraction (e.g., to azepane) | Reduced flexibility, altered bond angles | May lock the molecule in a more or less active conformation. |
| Ring expansion (e.g., to azonane) | Increased flexibility | Could allow for better adaptation to a larger binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can be invaluable for predicting the activity of new analogs and for understanding the key molecular features that govern their biological effects.
The development of a predictive QSAR model for this compound derivatives would begin with the synthesis and biological testing of a diverse set of analogs. asianpubs.org This "training set" of compounds would ideally cover a wide range of structural modifications and biological activities. The biological activity data, such as IC50 or EC50 values, are typically converted to a logarithmic scale (e.g., pIC50) for QSAR analysis. bcrcp.ac.in
Next, a variety of molecular descriptors would be calculated for each compound in the training set. These descriptors quantify different aspects of the molecular structure, including:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Electronic descriptors: Characterize the electronic properties, such as partial charges and orbital energies (e.g., HOMO and LUMO). atlantis-press.comresearchgate.net
Steric descriptors: Relate to the size and shape of the molecule. researchgate.net
Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., logP). nih.gov
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. dergipark.org.tr The predictive power of the resulting QSAR model is then assessed using a separate "test set" of compounds that were not used in the model development. mdpi.com A reliable model will be able to accurately predict the biological activities of the compounds in the test set. researchgate.netrsc.org
A hypothetical QSAR model for this compound derivatives might take the following form:
pIC50 = c0 + c1logP + c2Dipole_Moment + c3*Surface_Area
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.
A well-validated QSAR model does more than just predict activity; it also provides insights into the physicochemical parameters that are most important for the molecular interactions between the this compound derivatives and their biological target. mdpi.com By examining the descriptors included in the QSAR equation and the sign of their coefficients, researchers can infer the nature of the interactions driving the biological activity.
For example, a positive coefficient for a lipophilicity descriptor like logP would suggest that hydrophobic interactions are important for binding. nih.gov Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance in the binding pocket. Electronic descriptors can shed light on the importance of electrostatic or hydrogen bonding interactions. researchgate.net
The table below presents a hypothetical correlation between physicochemical parameters and their inferred molecular interactions for a series of this compound derivatives.
| Physicochemical Parameter (Descriptor) | Correlation with Activity | Inferred Molecular Interaction |
| LogP (Lipophilicity) | Positive | Hydrophobic interactions with a nonpolar region of the binding site. |
| Dipole Moment (Polarity) | Positive | Favorable electrostatic interactions or hydrogen bonding with the target. |
| Molecular Weight (Size) | Negative | Steric hindrance; larger molecules may not fit well in the binding pocket. |
| Energy of LUMO (Electron Affinity) | Negative | Electron-rich substituents on the benzoyl ring may enhance activity through specific electronic interactions. asianpubs.orgatlantis-press.com |
By integrating the insights from both SAR and QSAR studies, a more complete understanding of how the chemical structure of this compound and its derivatives relates to their biological activity can be achieved, guiding the design of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,5-dichlorobenzoyl)azocane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting 2,5-dichlorobenzoyl chloride with azocane under controlled conditions. Key parameters include solvent choice (ethanol for solubility and inertness), temperature (75°C for reflux efficiency), and reaction duration (7 hours for complete conversion). Dropwise addition of reagents under low-temperature conditions minimizes side reactions, while magnetic stirring enhances molecular collisions, improving yield . Purification via rotary evaporation and recrystallization ensures high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies conjugation changes via λmax shifts. For example, a shift from 260 nm (free benzoyl) to 290 nm (azocane-bound) confirms successful synthesis .
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Disappearance of the -NH₂ peak in the ligand confirms azocane coordination .
- NMR : Aromatic proton splitting (due to Cl substituents) and azocane ring protons (δ 1.5–3.5 ppm) validate the structure .
Q. How does the solubility profile of this compound impact its applicability in biological assays?
- Methodological Answer : The compound’s slight water solubility (common in chlorinated aromatics) necessitates dimethyl sulfoxide (DMSO) for stock solutions. Ethanol or acetonitrile is used for dilution to avoid precipitation. Solubility studies via HPLC or nephelometry guide solvent selection for in vitro assays .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl groups activate the benzoyl carbonyl for nucleophilic attack. Azocane’s nitrogen lone pairs stabilize transition states via resonance. Kinetic studies using pseudo-first-order conditions reveal rate constants (e.g., in ethanol at 75°C) and activation energies () . Solvent polarity adjustments (e.g., using THF) modulate reaction pathways.
Q. How can molecular docking studies predict the enzyme inhibition potential of this compound?
- Methodological Answer : Docking against targets like ribonucleotide reductase (PDB: 2EUD) uses software (AutoDock Vina) to calculate binding affinity (ΔG). For example, a ΔG of -7.76 kcal/mol suggests strong binding, supported by hydrogen bonds (e.g., with Arg 293) and hydrophobic interactions (e.g., with Cys 428) . MD simulations (100 ns) validate complex stability, with RMSD < 2 Å indicating minimal conformational drift.
Q. What strategies resolve conflicting data in spectroscopic analysis of this compound derivatives, particularly regarding tautomerism?
- Methodological Answer :
- Variable-Temperature NMR : Resolves dynamic tautomerism by cooling to -40°C, slowing exchange rates to distinguish keto-enol forms .
- DFT Calculations : Compare experimental IR peaks (e.g., 1680 cm⁻¹ for enol) with computed spectra to assign tautomers.
- Deconvolution of FT-IR Peaks : Gaussian fitting separates overlapping bands (e.g., C=O vs. C-N stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
